molecular formula C11H13N3O4 B11940291 Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate CAS No. 853349-15-2

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B11940291
CAS No.: 853349-15-2
M. Wt: 251.24 g/mol
InChI Key: JWAOJYWKCDHIFP-UHFFFAOYSA-N
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Description

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound with the molecular formula C10H11N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Amino-substituted pyrazole derivatives.

    Substitution: Various substituted pyrazole esters.

Scientific Research Applications

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 1-(2-cyanoethyl)-1H-pyrazole-3,4-dicarboxylate: A closely related compound with similar chemical properties.

    1-(2-Cyanoethyl)pyrrole: Another compound with a cyanoethyl group, used in different applications.

Uniqueness

Dimethyl 1-(2-cyanoethyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

853349-15-2

Molecular Formula

C11H13N3O4

Molecular Weight

251.24 g/mol

IUPAC Name

dimethyl 1-(2-cyanoethyl)-5-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C11H13N3O4/c1-7-8(10(15)17-2)9(11(16)18-3)13-14(7)6-4-5-12/h4,6H2,1-3H3

InChI Key

JWAOJYWKCDHIFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC#N)C(=O)OC)C(=O)OC

Origin of Product

United States

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